molecular formula C16H16ClFN6OS B7123954 2-(2-tert-butyltetrazol-5-yl)-N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

2-(2-tert-butyltetrazol-5-yl)-N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B7123954
M. Wt: 394.9 g/mol
InChI Key: WFLVPZCBCZOJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-tert-butyltetrazol-5-yl)-N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a tetrazole ring, a thiazole ring, and a substituted phenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butyltetrazol-5-yl)-N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting tert-butylamine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

    Synthesis of the Thiazole Ring: The thiazole ring is often prepared by the cyclization of a thioamide with α-haloketones under acidic conditions.

    Coupling Reactions: The final step involves coupling the tetrazole and thiazole intermediates with 3-chloro-4-fluoroaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butyltetrazol-5-yl)-N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

2-(2-tert-butyltetrazol-5-yl)-N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-tert-butyltetrazol-5-yl)-N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-tert-butyltetrazol-5-yl)-N-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetamide
  • **2-(2-tert-butyltetrazol-5-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
  • **2-(2-tert-butyltetrazol-5-yl)-N-[4-(3-chloro-4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Uniqueness

2-(2-tert-butyltetrazol-5-yl)-N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide stands out due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(2-tert-butyltetrazol-5-yl)-N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN6OS/c1-16(2,3)24-22-13(21-23-24)7-14(25)20-15-19-12(8-26-15)9-4-5-11(18)10(17)6-9/h4-6,8H,7H2,1-3H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLVPZCBCZOJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.